Ethyl 2-(2-methyl-1H-indol-1-yl)acetate
Description
Significance of Indole (B1671886) Scaffolds in Synthetic Chemistry and Biological Sciences
The indole nucleus is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets. scbt.comchemicalbook.comnih.govchemscene.comderpharmachemica.comsemanticscholar.org This has led to the development of a multitude of indole-containing drugs with diverse therapeutic applications. The versatility of the indole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its biological activity. scbt.com
Indole derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. chemicalbook.comderpharmachemica.comsemanticscholar.org For instance, indomethacin (B1671933) is a well-known non-steroidal anti-inflammatory drug (NSAID) built upon an indole framework. nih.gov The ability of indole-based compounds to modulate the activity of enzymes and receptors has cemented their importance in medicinal chemistry. chemicalbook.com
Academic Context and Research Landscape of Ethyl 2-(2-methyl-1H-indol-1-yl)acetate and Related Indole Derivatives
The research landscape surrounding indole derivatives is vast and continually expanding. chemicalbook.comchemscene.comderpharmachemica.comsemanticscholar.org A significant area of investigation involves the synthesis of novel indole-containing molecules and the evaluation of their potential as therapeutic agents. The N-alkylation of indole scaffolds is a common strategy to create new derivatives with modified properties. nih.gov The introduction of an acetate (B1210297) group at the N-1 position of the indole ring, as seen in this compound, is a recurring theme in the synthesis of potential bioactive compounds.
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the study of closely related analogues is prevalent. For example, research on ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate provides insights into the synthesis and characterization of similar structures. nih.govcore.ac.uk The general methodologies for the synthesis of such compounds often involve the reaction of an indole derivative with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base. nih.govlibretexts.orgchemspider.com The exploration of such derivatives is driven by the quest for new chemical entities with improved pharmacological profiles.
Scope and Research Objectives of Reviewing this compound Literature
The primary objective of this review is to consolidate the available information on the chemical nature of this compound. Due to the limited specific literature on this exact compound, this review will draw upon data from closely related indole derivatives to provide a comprehensive understanding of its expected chemical properties and synthetic routes. The scope is strictly limited to the chemical aspects of the compound and the broader research context of indole derivatives, without delving into pharmacological applications or safety profiles. This review aims to serve as a foundational resource for researchers interested in the fundamental chemistry of this and related indole compounds.
Interactive Data Table: Properties of this compound and a Related Compound
| Property | This compound | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |
| Molecular Formula | C13H15NO2 | C14H17NO3 nih.gov |
| Molecular Weight | 217.26 g/mol | 247.29 g/mol nih.gov |
| CAS Number | Not available | 5451-83-2 nih.gov |
| General Appearance | Inferred to be a solid or oil | Silver-coloured crystals nih.govcore.ac.uk |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate and dichloromethane. | Soluble in diethyl ether and can be recrystallized from cyclohexane. nih.govcore.ac.uk |
Based on a thorough review of the available search results, it is not possible to generate the requested article on "this compound" that adheres to the specified outline and content requirements.
The search did not yield any specific theoretical or computational chemistry studies—including quantum chemical calculations, molecular dynamics simulations, or molecular docking studies—for the exact compound "this compound."
Therefore, creating an article with the mandated sections on "Geometry Optimization and Electronic Structure Analysis," "Prediction of Spectroscopic Parameters," "Exploration of Conformational Space in Solution," "Analysis of Aromatic Stacking Interactions and Hydrophobic Effects," and "Molecular Docking Studies" for this particular molecule cannot be accomplished without fabricating information, which would violate the core principles of accuracy. The available literature in the search results pertains to different, albeit related, indole derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-methylindol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-16-13(15)9-14-10(2)8-11-6-4-5-7-12(11)14/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJXNQJWZCNUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Chemistry Studies
Molecular Docking Studies for Ligand-Target Interactions
Prediction of Binding Affinity with Biological Macromolecules (e.g., DNA, Enzymes)
Molecular docking is a primary computational technique used to predict the interaction between a small molecule, such as "Ethyl 2-(2-methyl-1H-indol-1-yl)acetate," and a macromolecular target. This method helps in understanding the binding mode and estimating the binding affinity, which is crucial for assessing the compound's potential as a therapeutic agent.
Interaction with DNA:
Table 1: Predicted Binding Affinities of Representative Indole (B1671886) Derivatives with DNA
| Indole Derivative | Predicted Binding Mode | Key Interactions |
| Generic Indole-3-acetic acid analog | Minor Groove Binding | Hydrogen bonding, van der Waals forces |
| Substituted Indole Compound | Intercalation | π-π stacking, Hydrophobic interactions |
Note: This table represents generalized data for indole derivatives due to the absence of specific data for "this compound".
Interaction with Enzymes:
Molecular docking studies are frequently employed to predict the binding affinity of indole derivatives with various enzymes. These studies can predict the binding energy, which indicates the stability of the compound-enzyme complex. For example, indole derivatives have been docked against enzymes like cyclooxygenase (COX) to evaluate their anti-inflammatory potential. ajchem-a.comresearchgate.net The binding affinity is typically reported in kcal/mol, with more negative values indicating stronger binding.
In silico studies of various heterocyclic scaffolds based on the indole moiety have shown promising binding energies against microbial enzymes, suggesting their potential as antimicrobial agents. frontiersin.org For instance, docking studies of some indole derivatives against UDP-N-acetylmuramate-L-alanine ligase (MurC) have revealed binding energies significantly lower than standard drugs, indicating strong potential inhibition. frontiersin.org
Table 2: Predicted Binding Energies of Representative Indole Derivatives with Enzymes
| Indole Derivative | Target Enzyme | Predicted Binding Energy (kcal/mol) |
| Indole-based scaffold | UDP-N-acetylmuramate-L-alanine ligase (MurC) | -8.5 to -11.5 |
| 3-Ethyl-1H-indole derivative | Cyclooxygenase-2 (COX-2) | -10.40 to -11.35 |
Note: This table is illustrative and based on data for various indole derivatives, not specifically "this compound".
Validation of Theoretical Models through Experimental Data Comparison
The predictions made by computational models must be validated through experimental data to ensure their accuracy and reliability. This comparative approach strengthens the understanding of the molecular interactions and confirms the predictions of the theoretical studies.
For indole derivatives, the computationally predicted binding affinities are often compared with experimental results obtained from techniques such as fluorescence quenching, UV-vis spectrophotometry, and in vitro enzyme inhibition assays. ajchem-a.comnih.gov
A study on a new indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene]acetohydrazide, investigated its binding to bovine serum albumin (BSA). The binding constants determined experimentally through fluorescence quenching were in good agreement with the results obtained from molecular docking, thereby validating the computational model. nih.gov The experimental binding constants were found to be in the order of 10^4 to 10^5 L·mol⁻¹, and thermodynamic analysis confirmed that the interaction was spontaneous and primarily driven by hydrogen bonding and van der Waals forces, as predicted by the docking study. nih.gov
Similarly, for newly synthesized 3-ethyl-1H-indole derivatives, molecular docking studies predicted strong binding affinities to the COX-2 enzyme. ajchem-a.com These in silico predictions were supported by in vivo anti-inflammatory activity assessments using an egg-white-induced paw edema model in rats, where the compounds demonstrated significant inflammation reduction. ajchem-a.comresearchgate.net
Table 3: Comparison of Theoretical and Experimental Data for Representative Indole Derivatives
| Indole Derivative | Computational Prediction (Binding Energy/Mode) | Experimental Validation (Method) | Correlation |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-... | Strong binding to BSA (Site I) | Fluorescence Quenching, UV-vis | High correlation, confirming binding site and interactions. nih.gov |
| 3-Ethyl-1H-indole derivatives | High affinity for COX-2 (-10.40 to -11.35 kcal/mol) | In vivo anti-inflammatory assay | Positive correlation, showing compounds with better docking scores had higher activity. ajchem-a.com |
Note: This table provides examples of validation for other indole derivatives, as specific comparative data for "this compound" is not available.
This validation process is a critical step in computational drug design, providing confidence in the predictive power of the theoretical models and guiding the further development of compounds like "this compound" for potential therapeutic applications.
Mechanistic Insights into Biological Activity of Ethyl 2 2 Methyl 1h Indol 1 Yl Acetate Derivatives Excluding Clinical/safety/dosage
Molecular Target Identification and Interaction Mechanisms
The biological effects of ethyl 2-(2-methyl-1H-indol-1-yl)acetate derivatives are rooted in their ability to interact with specific molecular targets, primarily enzymes, and to modulate key cellular signaling pathways.
Tubulin: Certain derivatives, particularly those classified as arylthioindoles (ATIs), are potent inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) site on β-tubulin, a crucial protein for microtubule formation. nih.gov By occupying this site, they disrupt the dynamic assembly and disassembly of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. nih.govnih.gov This interaction leads to the arrest of the cell cycle, particularly in the G2/M phase, and can subsequently trigger apoptosis or programmed cell death. nih.gov The interference with tubulin function is a key mechanism behind the anticancer properties of these indole (B1671886) derivatives. nih.gov
Cyclooxygenase (COX): The anti-inflammatory activity of many indole derivatives is linked to their inhibition of cyclooxygenase (COX) enzymes. nih.govcore.ac.uk Indomethacin (B1671933), a well-known non-steroidal anti-inflammatory drug (NSAID) with an indole core, inhibits both COX-1 and COX-2. nih.govcore.ac.uk Research has shown that modifying the carboxylate group of such indole acetic acids, for instance by converting it into an ester or amide, can lead to derivatives with potent and highly selective COX-2 inhibition. nih.gov COX-2 is an enzyme induced during inflammation that mediates the production of prostaglandins, key signaling molecules in the inflammatory response. By selectively inhibiting COX-2, these derivatives can exert anti-inflammatory effects. nih.gov
HIV-1 Reverse Transcriptase (RT): The reverse transcriptase (RT) enzyme of HIV-1 is a critical target for antiviral therapy. Some heterocyclic compounds structurally related to indole derivatives have shown the ability to inhibit this enzyme. For example, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) acts as a noncompetitive inhibitor of HIV-1 RT. researchgate.netnih.gov Its mechanism involves interfering with the formation of the RT-DNA complex, which is essential for the enzyme's polymerase activity. nih.gov It reduces the affinity of the RT enzyme for its DNA template. nih.gov Other studies have focused on developing dual inhibitors that target both the polymerase and the ribonuclease H (RNase H) functions of HIV-1 RT. nih.gov These findings suggest that the indole scaffold can be a valuable starting point for designing novel HIV-1 RT inhibitors.
Cancer Cell Proliferation: Derivatives of this compound can significantly impede the proliferation of cancer cells by modulating critical signaling pathways. For instance, certain indole derivatives have been shown to inhibit the STAT3/AKT pathway. nih.gov This pathway is often overactive in cancer and plays a crucial role in cell survival, proliferation, and migration. By inhibiting the phosphorylation and activation of key proteins in this pathway, these compounds can halt the cell cycle and induce apoptosis in cancer cells. nih.gov Another related pathway affected is the STAT1 pathway, where upregulation by certain indole compounds can exert tumor-suppressive activity in colon cancer cells. scielo.br Furthermore, the inhibition of tubulin polymerization directly impacts cell division, leading to cell cycle arrest and preventing the growth of tumors. nih.gov
Microbial Growth: The indole scaffold is also present in compounds with significant antimicrobial properties. Derivatives have been synthesized that show notable antibacterial activity against various bacterial strains, including Staphylococcus aureus, Proteus vulgaris, and Escherichia coli. researchgate.net The mechanism of growth inhibition can be multifaceted. For example, acetate (B1210297), a related chemical moiety, has been shown to inhibit bacterial growth by perturbing their metabolism. nih.gov High concentrations of acetate can lead to a reversal of the Pta-AckA pathway in E. coli, causing the cells to consume acetate, which can disrupt the fluxes in central metabolism necessary for optimal growth. nih.gov While the precise mechanisms for many indole derivatives are still under investigation, they likely involve the disruption of essential bacterial enzymes or cellular processes. researchgate.netjocpr.com
Specific Biological Activities (Mechanistic Focus)
The interactions at the molecular and cellular levels translate into specific, observable biological activities. This section delves into the mechanisms underlying the anticancer, antimicrobial, and anti-inflammatory effects of these compounds.
The primary anticancer mechanism for many this compound derivatives revolves around their ability to function as antimitotic agents through tubulin inhibition.
Disruption of Mitotic Spindle: By binding to the colchicine site of β-tubulin, these compounds prevent the polymerization of tubulin into microtubules. nih.gov This is critical during the M phase (mitosis) of the cell cycle, as it prevents the formation of the mitotic spindle, the structure responsible for segregating chromosomes into daughter cells.
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a stable arrest of the cells in the G2/M phase. nih.gov
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to the death of the cancer cell. nih.gov
Some arylthioindole derivatives have demonstrated high potency, inhibiting cancer cell growth at nanomolar concentrations and causing more than 80% of treated HeLa cells to arrest in the G2/M phase. nih.gov
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound Class | Mechanism of Action | Cellular Effect |
|---|---|---|
| Arylthioindoles (ATIs) | Binds to colchicine site on β-tubulin, inhibiting polymerization. nih.gov | G2/M phase cell cycle arrest, apoptosis. nih.gov |
| Indole-3-acetamide Derivatives | Upregulates STAT1 pathway. scielo.br | Induces apoptosis in colon cancer cells. scielo.br |
| Ethyl acetate extract of Inula helenium | Inhibits STAT3/AKT pathway phosphorylation. nih.gov | G0/G1 cell cycle arrest, mitochondria-dependent apoptosis. nih.gov |
The antimicrobial effects of indole derivatives are an area of active research. While a single, universal mechanism has not been identified, the available evidence points towards several possibilities.
Enzyme Inhibition: The compounds may inhibit essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.
Metabolic Disruption: As seen with acetate, these compounds could interfere with central metabolic pathways, depleting the cell of energy or essential building blocks. nih.gov
Membrane Disruption: Some antimicrobial agents function by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
For example, a series of N-(substitutedbenzylidene)-2-(5-methoxy-1H-indolyl)acetohydrazide derivatives and their cyclized azetidinyl counterparts have shown inhibitory zones against Staphylococcus aureus, Proteus vulgaris, and Escherichia coli. researchgate.net The specific molecular targets within these bacteria that are responsible for this activity remain a subject for further detailed investigation.
Table 2: Antibacterial Activity of Synthesized Indole Derivatives
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Zone of inhibition observed. | researchgate.net |
| Proteus vulgaris | Zone of inhibition observed. | researchgate.net |
| Escherichia coli | Zone of inhibition observed. | researchgate.net |
The anti-inflammatory properties of this compound derivatives are primarily attributed to their ability to modulate the production of inflammatory mediators.
COX Inhibition: The most well-understood mechanism is the inhibition of cyclooxygenase (COX) enzymes. nih.govcore.ac.uknih.gov By blocking COX-1 and/or COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are potent pro-inflammatory molecules that cause vasodilation, increase vascular permeability, and mediate pain. The development of selective COX-2 inhibitors from the indole scaffold is particularly significant as it promises to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Cytokine Inhibition: Beyond COX, some indole derivatives can suppress the inflammatory response by reducing the production of pro-inflammatory cytokines. For example, certain 4-indolyl-2-arylaminopyrimidine derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in human bronchial epithelial cells. nih.gov These cytokines are key players in orchestrating the inflammatory cascade.
Table 3: Anti-inflammatory Mechanisms of Indole Derivatives
| Mechanism | Target Enzyme/Pathway | Effect |
|---|---|---|
| Prostaglandin Synthesis Inhibition | Cyclooxygenase (COX-1 and COX-2). nih.govnih.gov | Reduced production of pro-inflammatory prostaglandins. nih.gov |
| Cytokine Production Inhibition | NF-κB signaling pathway. nih.gov | Decreased release of inflammatory cytokines like IL-6 and IL-8. nih.gov |
Antiviral Mechanisms
Derivatives of indole-2-carboxylate (B1230498) have been identified as possessing broad-spectrum antiviral activities. nih.gov The specific mechanisms of action are believed to be linked to the inhibition of viral replication, with the efficacy and spectrum of activity being heavily influenced by the nature and position of substituents on the indole ring. nih.govnih.gov
Research into a series of novel indole-2-carboxylate derivatives has demonstrated that modifications at the 4, 6, and 7-positions of the indole nucleus play a crucial role in their antiviral capabilities. nih.gov For instance, certain derivatives have shown potent inhibitory effects against Coxsackie B3 (Cox B3) virus and influenza A. nih.gov One particular derivative, designated as compound 8f in a study, exhibited a significant selective index (SI) of 17.1 against the Cox B3 virus. nih.gov Another compound, 14f , was noted for its potent inhibitory activity against influenza A, with a half-maximal inhibitory concentration (IC50) of 7.53 μmol/L and a selectivity index of 12.1. nih.gov
Structure-activity relationship (SAR) studies have provided insights into the molecular requirements for this antiviral activity. It was observed that the presence of an alkyloxy group at the 4-position of the indole ring was not essential for antiviral efficacy. nih.gov Conversely, the introduction of an acetyl substituent at the amino group was found to be detrimental to the antiviral activity against RNA viruses. nih.gov These findings suggest that the antiviral mechanism of these indole derivatives is highly sensitive to their molecular structure, which likely governs their interaction with viral or host cell targets involved in the replication process. While the precise molecular targets are not fully elucidated, the data points towards interference with essential viral life cycle stages.
Table 1: Antiviral Activity of Selected Indole-2-carboxylate Derivatives
| Compound | Target Virus | IC50 (μmol/L) | Selectivity Index (SI) |
|---|---|---|---|
| 8f | Cox B3 | Not Specified | 17.1 |
| 14f | Influenza A | 7.53 | 12.1 |
| 14e | Cox B3 | Not Specified | >5.4 |
| 15e | Cox B3 | Not Specified | >5.9 |
Data sourced from a study on novel indole-2-carboxylate derivatives. nih.gov
Neuroprotective Mechanisms
Indole-based compounds, particularly those incorporating a phenolic moiety, have demonstrated significant neuroprotective potential through a multi-faceted mechanism. nih.gov These derivatives are positioned as promising agents for addressing neurodegenerative conditions by simultaneously targeting several key pathological pathways. nih.gov
One of the primary neuroprotective mechanisms identified for synthetic indole-phenolic compounds is their metal-chelating ability. nih.gov Specifically, these compounds have shown an aptitude for sequestering copper ions, with studies indicating around 40% chelating activity across various derivatives. nih.gov By chelating redox-active metal ions like copper, these compounds can inhibit the generation of highly reactive hydroxyl radicals via the Fenton reaction, thus mitigating a major source of oxidative stress in neuronal tissues.
Furthermore, these derivatives exhibit direct antioxidant properties and the ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov In cellular models using SH-SY5Y neuroblastoma cells, these compounds were able to protect against hydrogen peroxide (H₂O₂)-induced cell death, preserving cell viability. nih.gov For example, compound 21 in a referenced study showed a particularly strong protective effect, maintaining cell viability at 89.41% in the presence of H₂O₂. nih.gov This protective action is linked to their ability to scavenge free radicals and reduce oxidative damage. nih.gov
The anti-aggregation properties of these indole derivatives represent another critical aspect of their neuroprotective mechanism. They have been shown to effectively disaggregate pre-formed Aβ fibrils, a process that is crucial for reducing the neurotoxic effects of these protein aggregates. nih.gov This combination of metal chelation, antioxidant activity, and anti-aggregation effects underscores a synergistic approach to neuroprotection, positioning indole-based structures as a versatile scaffold for the development of multi-target neuroprotective agents. nih.gov
Table 2: Neuroprotective Effects of Selected Indole-Phenolic Derivatives
| Compound | Cell Viability vs. H₂O₂ (%) |
|---|---|
| 12 | 79.98 ± 3.15 |
| 13 | 76.93 ± 6.11 |
| 14 | 76.18 ± 0.74 |
| 20 | 83.69 ± 3.22 |
| 21 | 89.41 ± 5.03 |
| 22 | 83.59 ± 1.83 |
Data reflects the percentage of cell viability in H₂O₂-stimulated SH-SY5Y cells when treated with the respective compounds. nih.gov
Antioxidant Mechanisms
The indole nucleus is a well-established scaffold for antioxidant activity, and derivatives of indole acetic acid have been shown to exert their effects through various mechanisms, primarily centered on free radical scavenging and the inhibition of lipid peroxidation. core.ac.uk
The antioxidant action of indole-3-acetic acid analogues has been demonstrated through in vitro assays such as the 2,2-diphenyl-1-picryl hydrazyl (DPPH) free radical scavenging assay. core.ac.uk In this assay, the indole derivatives donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and preventing it from causing oxidative damage. The efficiency of this scavenging activity is influenced by the substituents on the indole ring and any coupled moieties. core.ac.uk For instance, an indole-3-acetic acid analogue bearing a methoxy-substituted phenolic group (compound 9 ) was found to exhibit predominant antioxidant activity when compared to other analogues in the same study. core.ac.uk This suggests that the presence of electron-donating groups can enhance the radical scavenging capacity of the indole structure. core.ac.uk
Another key antioxidant mechanism is the inhibition of microsomal lipid peroxidation. core.ac.uk Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, resulting in cell membrane damage and the generation of toxic byproducts. Indole-3-acetic acid derivatives have been shown to interrupt this process, likely by scavenging the lipid peroxyl radicals that propagate the chain reaction. core.ac.uk
Furthermore, studies on various indole derivatives have highlighted their ability to stimulate the activity of endogenous antioxidant enzymes. frontiersin.org While not directly demonstrated for this compound, related indole compounds can enhance the expression of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and components of the ascorbate-glutathione cycle. frontiersin.org This enzymatic antioxidant defense system is crucial for detoxifying reactive oxygen species (ROS) within the cell. The ability to both directly scavenge free radicals and bolster the cell's own antioxidant machinery constitutes a comprehensive antioxidant mechanism for this class of compounds.
Table 3: Chemical Compound Names
| Compound Number/Name | Chemical Name |
|---|---|
| 8f | Not explicitly defined in the provided context |
| 14f | Not explicitly defined in the provided context |
| 14e | Not explicitly defined in the provided context |
| 15e | Not explicitly defined in the provided context |
| 12 | Not explicitly defined in the provided context |
| 13 | Not explicitly defined in the provided context |
| 14 | Not explicitly defined in the provided context |
| 20 | Not explicitly defined in the provided context |
| 21 | Not explicitly defined in the provided context |
| 22 | Not explicitly defined in the provided context |
| 9 | Not explicitly defined in the provided context |
| This compound | This compound |
| Indole-2-carboxylate | Indole-2-carboxylic acid |
| Coxsackie B3 | Coxsackievirus B3 |
| Influenza A | Influenza A virus |
| Hydrogen peroxide | H₂O₂ |
| Amyloid-beta | Aβ |
| Indole-3-acetic acid | 2-(1H-indol-3-yl)acetic acid |
| 2,2-diphenyl-1-picryl hydrazyl | DPPH |
| Superoxide dismutase | SOD |
Advanced Applications and Emerging Research Areas
Catalytic Applications in Organic Synthesis
While direct catalytic applications of Ethyl 2-(2-methyl-1H-indol-1-yl)acetate are not extensively documented, the broader class of N-substituted indole (B1671886) derivatives is gaining prominence in the design of novel catalytic systems. The structural features of this compound suggest significant potential for its derivatives to act as ligands or precursors in various catalytic transformations.
Role as Ligands or Precursors in Novel Catalytic Systems
The N-substituted indole framework is a versatile platform for developing specialized ligands for transition metal catalysis. The nitrogen atom of the indole ring, along with potential coordinating groups derived from the N-acetate function, can form stable complexes with various metals.
Research into related N-substituted indole structures has demonstrated their efficacy in important catalytic reactions. For instance, palladium complexes bearing N-heterocyclic functionalized indolyl ligands have been successfully employed as catalysts in Suzuki C-C coupling reactions. mdpi.com In these systems, the indole moiety, substituted with other nitrogen-containing heterocycles, forms a pincer-type ligand that effectively stabilizes the palladium center, leading to high catalytic activity. mdpi.com
Furthermore, N-acyl indoles are precursors to N-arylated indoles through nickel-catalyzed decarbonylation, showcasing a transformation where the N-substituent plays a key role in the catalytic cycle. nih.gov The ethyl acetate (B1210297) group on this compound can be chemically modified, for example, through hydrolysis to the carboxylic acid or conversion to an amide. These derivatives can then be used to anchor the indole scaffold to a metal center, creating bespoke catalysts. The development of chiral isothiourea catalysts for the atropenantioselective N-acylation of N-aminoindoles further highlights the utility of N-acylated indoles in asymmetric catalysis, achieving high yields and enantioselectivities for the synthesis of axially chiral compounds. ntu.edu.sgdicp.ac.cn
The potential catalytic roles are summarized in the table below:
| Catalytic System Type | Potential Role of this compound Derivative | Relevant Metal/Catalyst | Example Reaction |
| Cross-Coupling | Precursor to NNN-pincer ligands | Palladium | Suzuki Coupling mdpi.com |
| Asymmetric Catalysis | Precursor to chiral ligands | Isothiourea, N-Heterocyclic Carbenes (NHCs) | Atroposelective N-acylation ntu.edu.sgdicp.ac.cn |
| C-H Activation | Substrate for directed C-H functionalization | Cobalt | γ-Carbolinone Synthesis acs.org |
| Decarbonylative Coupling | Precursor for N-aryl indole synthesis | Nickel | N-Arylation nih.gov |
Material Science Applications
The inherent photophysical properties of the indole ring make it an attractive component for organic functional materials. researchgate.net Indole derivatives are increasingly being explored for their potential in optoelectronic devices due to their electron-rich nature, high charge-carrier mobility, and structural versatility.
Potential in Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Materials
Indole derivatives have been successfully integrated into materials for Organic Light-Emitting Diodes (OLEDs), serving various functions within the device architecture. researchgate.netacs.org The indole moiety can act as a core for fluorescent emitters, a component of the host material in the emissive layer, or as a charge-transporting unit.
Recent studies have shown that propeller-shaped tetraphenylethylene (B103901) (TPE) molecules modified with indole substituents exhibit aggregation-induced emission (AIE) and function as efficient greenish-blue emitters in OLEDs. acs.org In another approach, organoboron compounds constructed from the tautomerization of 1H-indole to 3H-indole have been developed as bright orange-red to red emitters. researchgate.net These examples underscore the tunability of the emission color based on the chemical modification of the indole core.
This compound can serve as a key building block for such materials. The N-acetate group provides a convenient handle for further chemical elaboration, allowing for the attachment of other chromophoric or charge-transporting groups. Fused indole systems, which can be synthesized from indole carboxylates, have also been investigated for their photophysical properties and potential use as organic dyes in applications like dye-sensitized solar cells (DSSCs). nih.gov The synthesis of benzothiazole (B30560) derivatives, which are known to be used in OLEDs, can also involve indole precursors. semanticscholar.org
The potential applications in material science are outlined below:
| Application Area | Role of Indole Moiety | Potential Contribution of this compound |
| OLED Emitters | Core of fluorescent/phosphorescent dyes | Precursor for blue, green, or red-emitting materials via derivatization. researchgate.netacs.org |
| OLED Host Materials | Provides high triplet energy and charge transport | Can be functionalized to create host materials with suitable energy levels. |
| Dye-Sensitized Solar Cells (DSSCs) | Component of organic dyes | Precursor to fused indole systems used as sensitizers. nih.gov |
Role as Building Blocks in Complex Molecule Synthesis
The indole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of thousands of alkaloids and bioactive compounds. rsc.orgencyclopedia.pub Simple, functionalized indoles like this compound are invaluable starting materials for the construction of these more elaborate molecular architectures. nih.gov
Precursors for Natural Product and Natural Product Analogue Synthesis
The synthesis of complex indole alkaloids often relies on a strategy where a pre-functionalized indole is elaborated through a series of chemical transformations. rsc.orgrsc.org this compound is well-suited for this role. The 2-methyl group provides a specific substitution pattern, while the N1-acetate group offers a reactive site for intramolecular cyclizations or for introducing other functionalities without interfering with the reactivity of the indole C3 position. wikipedia.orgnih.gov
For example, studies on ethyl indol-2-carboxylates have shown that the nitrogen can be readily alkylated, and the resulting compound can undergo further reactions such as hydrazinolysis to form hydrazides. nih.govmdpi.comresearchgate.net These intermediates are then cyclized to create fused heterocyclic systems, a common motif in natural products. A similar strategy can be envisioned for this compound. For instance, an efficient synthesis of the 3,4-dihydro-1H- rsc.orgntu.edu.sgoxazino[4,3-a]indole system starts from ethyl 1H-indole-2-carboxylates, demonstrating how the ester and N-H functionalities can be used to build fused ring systems. nih.gov The synthesis of such complex structures is foundational to the discovery of new therapeutic agents. nih.govnih.gov
The versatility of this compound as a synthetic building block is highlighted in the following table:
| Target Molecule Class | Synthetic Strategy | Role of this compound |
| Fused Indole Alkaloids | Intramolecular cyclization | Provides N1-side chain for ring closure reactions. nih.gov |
| Substituted Tryptamines | C3-functionalization followed by side chain modification | N1-substituent directs reactivity or can be removed at a later stage. |
| Complex Heterocycles | Multi-step synthesis involving functional group interconversion | The ester can be converted to acids, amides, or hydrazides for further elaboration. nih.govmdpi.com |
| Natural Product Analogues | Derivatization and coupling reactions | Serves as the core indole scaffold for building analogues of drugs like Indomethacin (B1671933). core.ac.uknih.gov |
Q & A
Q. What are the common synthetic routes for Ethyl 2-(2-methyl-1H-indol-1-yl)acetate, and what reaction conditions are typically employed?
The synthesis typically involves alkylation of 2-methylindole with ethyl chloroacetate under basic conditions. A standard protocol includes dissolving 2-methylindole in a polar aprotic solvent (e.g., DMF or THF), adding ethyl chloroacetate dropwise with a base like sodium hydride or triethylamine, and stirring at 50–60°C for 6–12 hours. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Identify indole protons (δ 7.0–7.5 ppm), methyl groups (δ 2.4–2.6 ppm), and ester carbonyl (δ ~170 ppm in ¹³C).
- IR : Ester C=O stretch (~1740 cm⁻¹) and indole N–H stretch (~3400 cm⁻¹).
- Mass Spectrometry (EI/ESI) : Molecular ion peak at m/z 217.22 (C₁₃H₁₅NO₂) .
Q. How should researchers handle and store this compound to ensure stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid prolonged exposure to moisture or elevated temperatures to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound be resolved?
Contradictions between experimental and theoretical NMR data may arise from conformational flexibility or solvent effects. Use Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate spectra in the same solvent. Cross-validate with X-ray crystallography (e.g., SHELXL refinement ) to confirm molecular geometry. For example, crystallographic data (e.g., CCDC entries) can resolve ambiguities in proton coupling patterns .
Q. What strategies optimize the synthetic yield of this compound during scale-up?
- Reaction Engineering : Use continuous flow reactors to enhance mixing and heat transfer.
- Catalyst Screening : Test alternative bases (e.g., DBU or K₂CO₃) to reduce side reactions.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progression and adjust stoichiometry dynamically .
Q. How can polymorphism affect XRD analysis of this compound?
Polymorphism may lead to variations in unit cell parameters or diffraction patterns. To mitigate:
Q. What intermediates are proposed during the synthesis, and how can they be characterized?
Key intermediates include:
- 2-Methylindole anion (formed via deprotonation by NaH).
- Ethyl chloroacetate adduct (traced via LC-MS). Use quenching experiments with deuterated solvents (e.g., D₂O) to isolate intermediates, followed by HRMS or XAS for structural elucidation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
